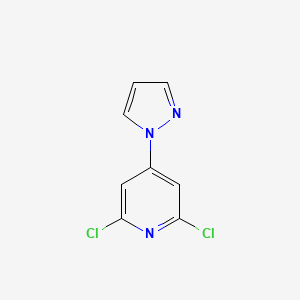
tert-Butyl 2-(chlorocarbonyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(chlorocarbonyl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a butanoate moiety, with a chlorocarbonyl functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl 2-(chlorocarbonyl)butanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with a chlorocarbonylating agent, such as phosgene or oxalyl chloride, in the presence of a base like pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester as the main product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(chlorocarbonyl)butanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the ester can hydrolyze to form tert-butyl alcohol and the corresponding carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the ester.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted esters or amides can be formed.
Hydrolysis Products: tert-Butyl alcohol and the corresponding carboxylic acid.
Reduction Products: Alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(chlorocarbonyl)butanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a protecting group for functional groups during synthesis.
Industrial Chemistry: It is employed in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(chlorocarbonyl)butanoate involves its reactivity with nucleophiles and other reagents. The chlorocarbonyl group is highly reactive, allowing for the formation of various derivatives through substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 2-(hydroxycarbonyl)butanoate: Similar structure but with a hydroxy group instead of a chlorocarbonyl group.
tert-Butyl 2-(methoxycarbonyl)butanoate: Contains a methoxy group instead of a chlorocarbonyl group.
Uniqueness
tert-Butyl 2-(chlorocarbonyl)butanoate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C9H15ClO3 |
|---|---|
Molekulargewicht |
206.66 g/mol |
IUPAC-Name |
tert-butyl 2-carbonochloridoylbutanoate |
InChI |
InChI=1S/C9H15ClO3/c1-5-6(7(10)11)8(12)13-9(2,3)4/h6H,5H2,1-4H3 |
InChI-Schlüssel |
CLOABFLSIRZKCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OC(C)(C)C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


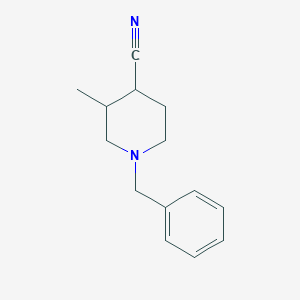
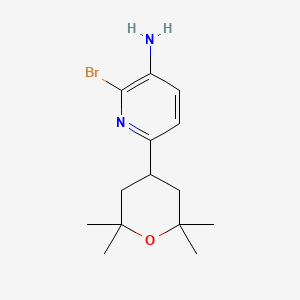
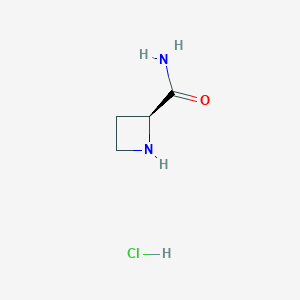
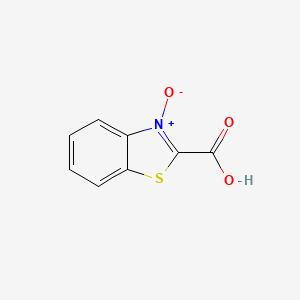
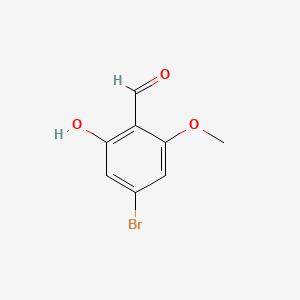

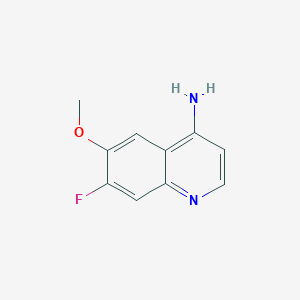
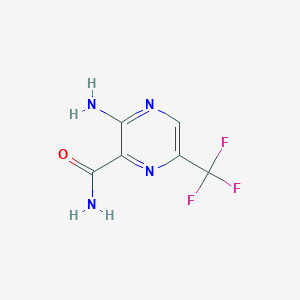
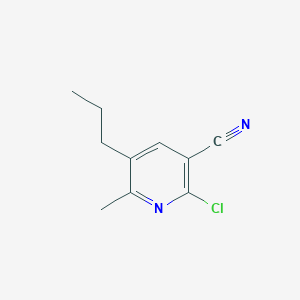

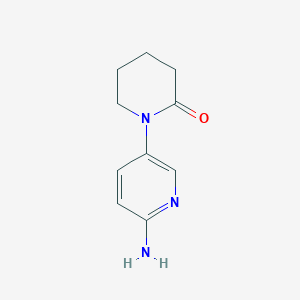
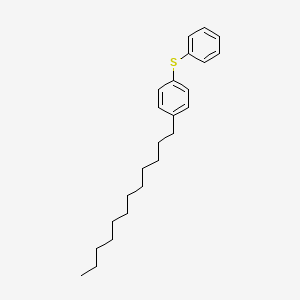
![N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B13979250.png)
